2,5-Piperazinedione, 3-(hydroxymethyl)-6-(1-methylethyl)-, (6S)-(9CI) is a chemical compound with the molecular formula and a molar mass of 186.21 g/mol. This compound is classified under piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Its CAS number is 342416-69-7, and it is recognized for its potential pharmacological effects, making it of interest in various scientific fields.
This compound can be sourced from chemical suppliers and databases such as PubChem, ChemSpider, and Alfa Chemistry. It falls under the category of piperazine derivatives, often utilized in the synthesis of pharmaceuticals due to their ability to interact with biological systems effectively. The structure features a piperazinedione core modified with hydroxymethyl and isopropyl groups, which contribute to its unique properties.
The synthesis of 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(1-methylethyl)- typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to yield high purity products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2,5-Piperazinedione, 3-(hydroxymethyl)-6-(1-methylethyl)- can be represented as follows:
2,5-Piperazinedione derivatives can undergo various chemical reactions typical for amines and carbonyl compounds:
The reactivity profile indicates that this compound could participate in nucleophilic substitutions due to the electrophilic nature of carbonyl groups present in its structure.
The mechanism of action for 2,5-Piperazinedione derivatives often involves interaction with biological targets such as enzymes or receptors. The hydroxymethyl and isopropyl substituents may enhance binding affinity or alter pharmacokinetic properties.
Research has shown that piperazine derivatives can exhibit activity against various biological targets, including antimicrobial and anticancer properties. Detailed studies on this specific derivative's mechanism remain limited but suggest potential pathways involving inhibition of enzyme activity or modulation of receptor signaling.
Relevant data from studies indicate that modifications to the piperazine core can significantly influence both physical and chemical properties.
2,5-Piperazinedione, 3-(hydroxymethyl)-6-(1-methylethyl)- has potential applications in:
The 2,5-piperazinedione (diketopiperazine, DKP) core is synthesized primarily via cyclization of linear dipeptide precursors. A benchmark method involves N-deprotection followed by intramolecular amide bond formation under reflux conditions. For example, cyclization of protected L-seryl-D-alaninate precursors using palladium on activated carbon (Pd/C) in methanol achieves 88% yield under inert atmosphere, with cis-cyclohexene as a hydrogen donor [1]. This reaction proceeds via reductive deprotection of the benzyloxycarbonyl (Cbz) group, followed by spontaneous cyclization driven by the proximity effect of free amine and carboxyl groups [1] [8]. Alternative methods include thermal dehydration in high-boiling solvents like ethylene glycol at 170°C, though this approach risks epimerization [2]. Microwave-assisted cyclization has emerged to enhance reaction kinetics, reducing typical cyclization times from hours to minutes while maintaining stereointegrity [8].
Table 1: Cyclization Methods for DKP Core Synthesis
Method | Conditions | Yield | Stereochemical Outcome |
---|---|---|---|
Pd/C-catalyzed hydrogenation | Methanol, reflux, inert atmosphere | 88% | Retention of (3S,6R) configuration |
Thermal dehydration | Ethylene glycol, 170°C, 4 h | 60–75% | Partial epimerization risk |
Acid-mediated cyclization | Trifluoroacetic acid (TFA), room temp | 50–65% | Variable stereocontrol |
Stereocontrol at C3 (hydroxymethyl) and C6 (isopropyl) positions relies on chiral pool utilization or asymmetric synthesis. The (6S)-isopropyl group is typically introduced via cyclo-condensation of L-valine or L-leucine derivatives, leveraging their inherent chirality [4] [8]. For C3 hydroxymethyl stereocenters, serine-derived building blocks with orthogonal protecting groups (e.g., Fmoc-Ser(TBDPS)-OH) enable stereoretentive incorporation [1]. Enzymatic resolution using lipases or esterases has been employed to separate diastereomeric mixtures of 3-hydroxymethyl-6-isopropyl DKPs, achieving >99% ee [8]. Recent advances include auxiliary-controlled asymmetric alkylation of diketopiperazine enolates, using Oppolzer’s sultam or Evans’ oxazolidinones to direct hydroxymethylation with formaldehyde equivalents [9].
Selective N-functionalization faces challenges due to the low nucleophilicity of DKP amide nitrogen. Successful N-alkylation requires strong bases (e.g., NaH or KHMDS) to generate ambident anions, followed by reactions with alkyl halides in aprotic solvents [6]. Ionic liquids like [Bmim][BF₄] enhance regioselectivity for N1- versus N4-alkylation by stabilizing transition states [6]. Hydroxymethylation employs Eschweiler-Clarke conditions (formaldehyde/formic acid) or Mannich-type reactions, though over-alkylation is a common side reaction [6] [8]. Kinetic studies reveal that hydroxymethylation at C3 precedes N-alkylation due to higher acidity of the α-proton (pKa ~20) versus amide nitrogen (pKa ~35) [1].
Table 2: N-Alkylation and Hydroxymethylation Optimization
Reaction Type | Optimal Conditions | Selectivity | Byproducts |
---|---|---|---|
N-Alkylation | K₂CO₃/DMF, alkyl bromide, 60°C | N1:N4 = 9:1 | O-alkylated species |
Hydroxymethylation | Paraformaldehyde, KOH, [Bmim][PF₆] | C3 > N1 | Bis(hydroxymethyl) derivatives |
Reductive amination | Formaldehyde, NaBH₃CN, MeOH | N-monoalkylation | Dialkylated products |
Solid-phase peptide synthesis (SPPS) enables efficient DKP assembly through pseudo-dilution effects, suppressing dimerization during cyclization. Chlorotrityl resins anchor C-terminal amino acids, followed by Fmoc-based elongation and on-resin cyclization using PyBOP/DIEA [3] [7]. This approach achieves >95% purity for tetrameric DKPs without chromatography [10]. In contrast, solution-phase synthesis permits larger-scale production (gram-scale) but requires high dilution (0.001–0.01 M) to favor intramolecular cyclization over oligomerization [3] [5]. A direct comparison for the target compound reveals trade-offs: SPPS gives higher cyclization yields (85% vs. 70% in solution) but lower overall scalability (≤500 mg vs. multi-gram) [10]. Hybrid strategies employ soluble polymer supports (e.g., PEG) to combine solution-phase characterization with solid-phase-like purification [3] [5].
Table 3: Performance Metrics for Synthesis Strategies
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Cyclization yield | 80–92% | 65–75% |
Purity (HPLC) | >95% | 80–90% |
Scalability per batch | ≤500 mg | 1–10 g |
Purification | Resin washing (no chromatography) | Column chromatography required |
Stereocontrol | High (minimized epimerization) | Moderate |
Sustainable synthesis of complex DKPs emphasizes:
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3